Cas no 1805597-41-4 (2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid)

2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid
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- インチ: 1S/C8H7F3N2O2/c9-6-4(1-12)13-2-3(7(10)11)5(6)8(14)15/h2,7H,1,12H2,(H,14,15)
- InChIKey: IGTJOLITHVRNMR-UHFFFAOYSA-N
- ほほえんだ: FC1C(CN)=NC=C(C(F)F)C=1C(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- トポロジー分子極性表面積: 76.2
- 疎水性パラメータ計算基準値(XlogP): -2.3
2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029033069-1g |
2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid |
1805597-41-4 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
Alichem | A029033069-250mg |
2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid |
1805597-41-4 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
Alichem | A029033069-500mg |
2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid |
1805597-41-4 | 95% | 500mg |
$1,634.45 | 2022-04-01 |
2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid 関連文献
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2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine-4-carboxylic acidに関する追加情報
2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid (CAS No. 1805597-41-4)
The compound 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid (CAS No. 1805597-41-4) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and agrochemicals. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities. The structure of this molecule is characterized by a pyridine ring substituted with an amino group, a difluoromethyl group, and a carboxylic acid group, making it a unique candidate for various applications.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly due to their ability to modulate key biological pathways. The presence of the aminomethyl group in this compound adds versatility to its chemical properties, enabling it to participate in hydrogen bonding and other non-covalent interactions that are critical for bioavailability and target binding. The difluoromethyl group further enhances the molecule's stability and lipophilicity, which are essential for its pharmacokinetic profile.
The synthesis of 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Researchers have employed various strategies, including Suzuki coupling and nucleophilic substitution reactions, to optimize the yield and purity of this compound. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically enriched versions of this molecule, which could be valuable for stereo-specific drug development.
In terms of biological activity, this compound has shown promising results in preclinical studies. It exhibits potent inhibitory activity against several enzymes implicated in inflammatory diseases, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to modulate ion channels has made it a candidate for treating neurological disorders. The carboxylic acid group plays a pivotal role in these interactions, as it can form stable complexes with metal ions and other biomolecules.
The application of 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid extends beyond pharmaceuticals into the realm of agrochemicals. Its potential as a herbicide or fungicide is currently under investigation, with preliminary results indicating high efficacy against model plant pathogens. This dual functionality underscores the compound's versatility and highlights its importance as a lead molecule in both medical and agricultural research.
From an environmental standpoint, the development of this compound aligns with the growing demand for sustainable chemical processes. Researchers have focused on minimizing waste generation and reducing energy consumption during its synthesis. Green chemistry principles have been integrated into the design of synthetic routes, ensuring that the production of this compound remains environmentally friendly.
In conclusion, 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid (CAS No. 1805597-41-4) represents a cutting-edge advancement in organic chemistry with broad implications for drug discovery and agricultural science. Its unique structure, coupled with recent research findings, positions it as a key player in addressing unmet medical needs and enhancing crop protection strategies.
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